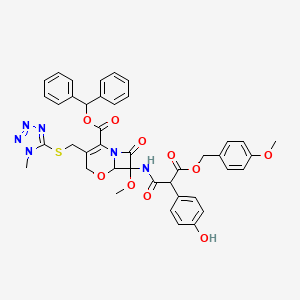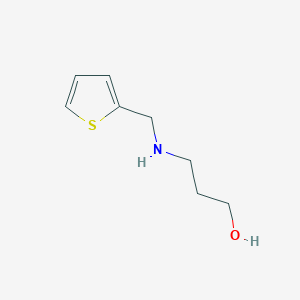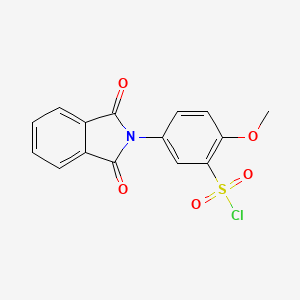
5-(1,3-Dioxoisoindolin-2-yl)-2-methoxybenzene-1-sulfonyl chloride
Overview
Description
The compound “5-(1,3-Dioxoisoindolin-2-yl)-2-methoxybenzene-1-sulfonyl chloride” is also known as “2-METHOXY-5-(1,3-DIOXOISOINDOLIN-2-YL)BENZENE-1-SULFONYL CHLORIDE”. It has a molecular weight of 351.77 .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of ®-2-(2-(1,3-dioxoisoindolin-2-yl)propanamido)benzoic acid methyl ester involved the esterification of anthranilic acid to produce methyl anthranilate. This was followed by the fusion of alanine with phthalic anhydride at 150 °C, and then coupling with the methyl anthranilate to produce the isoindole .Molecular Structure Analysis
The structure of a similar compound, ®-2-(2-(1,3-dioxoisoindolin-2-yl)propanamido)benzoic acid methyl ester, has been verified using single-crystal XRD. The structure was stabilized by N-H⋯O bonding, resulting in the formation of an S(6) hydrogen-bonded loop. The molecules are connected in the form of dimers, and the π⋯π stacking interaction between aromatic rings further stabilizes the crystal packing .Chemical Reactions Analysis
Phthalic anhydride, a related compound, has been used as a substrate in various organic reactions . In one example, PA reacted with 5-amino-3-(4-(dimethylamino)phenyl)-1-phenyl-1H-pyrazole-4-carbonitrile to produce 3-(4-(dimethylamino)phenyl)-5-(1,3-dioxoisoindolin-2-yl)-1-phenyl-1H-pyrazole-4-carbonitrile .Physical And Chemical Properties Analysis
The compound “5-(1,3-Dioxoisoindolin-2-yl)-2-methoxybenzene-1-sulfonyl chloride” is likely to have properties similar to related compounds. For instance, phthalic anhydride is a white powder with a melting point of 131 °C and is soluble in ethanol, acetone, water, and benzene .Scientific Research Applications
Synthesis and Therapeutic Applications
A study by Abbasi et al. (2018) focused on synthesizing a new series of sulfonamides derived from 4-methoxyphenethylamine, which involved the use of sulfonyl chloride derivatives. These compounds were evaluated for their inhibitory effects on acetylcholinesterase, demonstrating potential as therapeutic agents for Alzheimer’s disease. This highlights the role of sulfonyl chloride derivatives in developing treatments for neurological conditions (Abbasi et al., 2018).
Chemical Synthesis and Characterization
The synthesis of sulfanyl-, sulfinyl-, and sulfonyl-substituted bicyclic dioxetanes, as studied by Watanabe et al. (2010), represents another application area. These compounds, synthesized using sulfonating agents similar to the query compound, exhibit base-induced chemiluminescence. Such research underscores the utility of sulfonyl chloride derivatives in synthesizing compounds with unique photophysical properties (Watanabe et al., 2010).
Environmental and Sensor Applications
Research by Sheikh et al. (2016) explored the use of bis-sulfonamides, synthesized from sulfonyl chlorides, as heavy metal sensors. This study demonstrates the environmental applications of sulfonyl chloride derivatives, particularly in the development of sensors for detecting heavy metals like cobalt ions. Such sensors have implications for environmental monitoring and pollution control (Sheikh et al., 2016).
Molecular Docking and Enzyme Inhibition
A study by Virk et al. (2018) on the synthesis of 1,2,4-triazole analogues using a conventional and microwave-assisted protocol demonstrated the use of 4-methoxybenzenesulfonyl chloride in producing compounds with significant enzyme inhibitory activities. This research contributes to the understanding of how sulfonyl chloride derivatives can be utilized in drug design and discovery, especially concerning enzymes like carbonic anhydrase and acetylcholinesterase (Virk et al., 2018).
Future Directions
The compound “5-(1,3-Dioxoisoindolin-2-yl)-2-methoxybenzene-1-sulfonyl chloride” and related compounds could be of interest for further chemical transformations . For instance, a facile access to a 3,3-disubstituted isoindolinone was achieved by means of Krapcho decarboxylation reaction of the respective substituted dimethyl malonate derivative .
properties
IUPAC Name |
5-(1,3-dioxoisoindol-2-yl)-2-methoxybenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClNO5S/c1-22-12-7-6-9(8-13(12)23(16,20)21)17-14(18)10-4-2-3-5-11(10)15(17)19/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXTGLPOAHUQHMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2C(=O)C3=CC=CC=C3C2=O)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClNO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90561170 | |
| Record name | 5-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-methoxybenzene-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90561170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1,3-Dioxoisoindolin-2-yl)-2-methoxybenzene-1-sulfonyl chloride | |
CAS RN |
885279-82-3 | |
| Record name | 5-(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)-2-methoxybenzenesulfonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885279-82-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-methoxybenzene-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90561170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



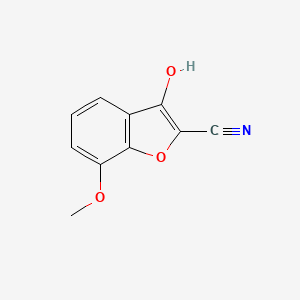
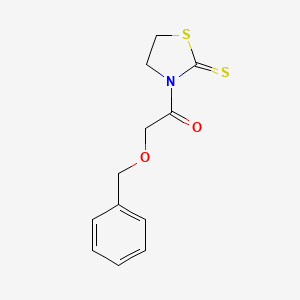
![Dinaphtho[2,1,8,7-defg:2',1',8',7'-opqr]pentacene](/img/structure/B1626591.png)
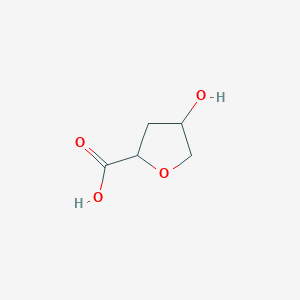
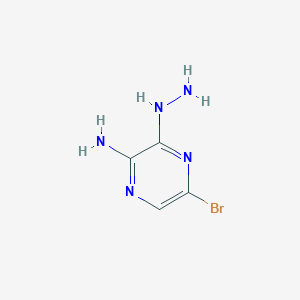
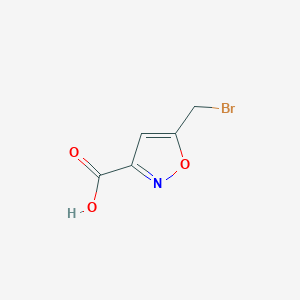
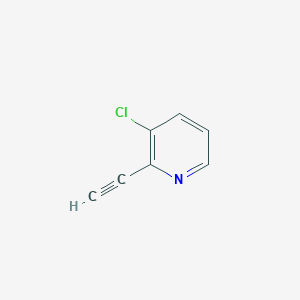
![1-Chloro-4-[(difluoromethyl)sulfanyl]benzene](/img/structure/B1626600.png)
